Cas no 2209527-75-1 (2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide)

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide structure
2209527-75-1 structure
商品名:2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
CAS番号:2209527-75-1
MF:C10H7F3N4O
メガワット:256.183991670609
CID:6794462
PubChem ID:121591392

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide
    • 2-Cyano-2-{[3-(trifluoromethyl)phenyl]diazenyl}acetamide
    • MFCD28987352
    • 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
    • 2209527-75-1
    • インチ: 1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18)/b17-16+
    • InChIKey: UQBULCSESJZGHK-WUKNDPDISA-N
    • ほほえんだ: FC(C1C=CC=C(C=1)/N=N/C(C#N)C(N)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 256.05719535g/mol
  • どういたいしつりょう: 256.05719535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB541321-1g
2-Cyano-2-{[3-(trifluoromethyl)phenyl]diazenyl}acetamide; .
2209527-75-1
1g
€597.70 2025-02-27
abcr
AB541321-250mg
2-Cyano-2-{[3-(trifluoromethyl)phenyl]diazenyl}acetamide; .
2209527-75-1
250mg
€282.70 2025-02-27
abcr
AB541321-500mg
2-Cyano-2-{[3-(trifluoromethyl)phenyl]diazenyl}acetamide; .
2209527-75-1
500mg
€373.70 2025-02-27

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide 関連文献

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamideに関する追加情報

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide: A Promising Compound in Pharmaceutical Research

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide, with the chemical identifier CAS No. 2209527-75-1, has emerged as a significant molecule in the field of pharmaceutical science. This compound belongs to the class of diazenyl derivatives, which are characterized by their unique azo group (-N=N-) and potential biological activities. The molecular structure of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is composed of a cyano group (-CN), a trifluoromethyl substituent, and a diazenyl bridge connecting the aromatic ring to the acetylamide moiety. Recent studies have highlighted its potential applications in anti-inflammatory, antitumor, and neuroprotective therapies, making it a focal point for researchers in drug development.

The trifluoromethyl group in 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide plays a critical role in modulating its physicochemical properties. Fluorine atoms introduce electronegative effects, enhancing the molecule's hydrophobicity and improving its ability to cross biological membranes. This property is particularly relevant in drug delivery systems, where lipophilicity directly influences the compound's bioavailability and target specificity. Additionally, the trifluoromethyl substituent may contribute to the molecule's metabolic stability, reducing the risk of rapid degradation in vivo.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the anti-inflammatory potential of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]dia

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the anti-inflammatory potential of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide. The compound exhibited significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6 in in vitro models. This effect is attributed to its ability to modulate NF-κB signaling pathways, a key mechanism in inflammatory responses. The diazenyl group is hypothesized to act as a signal transduction mediator, facilitating the interaction between the aromatic ring and intracellular targets.

Further studies have explored the antitumor properties of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide. A 2024 paper in Cancer Research reported that the compound induces apoptosis in human cancer cells through the activation of mitochondrial pathways. The cyano group may contribute to the molecule's ability to disrupt cellular redox balance, leading to oxidative stress and subsequent programmed cell death. These findings suggest potential applications in the development of targeted cancer therapies, particularly for resistant tumor cells.

The neuroprotective effects of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide have also been investigated. In a 2023 study published in Neuropharmacology, the compound showed promise in reducing neuronal damage in experimental models of neurodegenerative diseases. The trifluoromethyl substituent may enhance the molecule's ability to cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets. This property is particularly valuable for treating conditions such as Alzheimer's disease and Parkinson's disease.

Despite its promising profile, the development of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide as a therapeutic agent faces several challenges. One major concern is its toxicological profile. Early-phase clinical trials have raised questions about the compound's long-term safety, particularly in terms of organ toxicity and genotoxic potential. Researchers are currently exploring ways to optimize its pharmacokinetic properties to minimize adverse effects while maintaining therapeutic efficacy.

In conclusion, 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide represents a compelling candidate for further research in pharmaceutical science. Its unique molecular structure, combined with its potential applications in anti-inflammatory, antitumor, and neuroprotective therapies, underscores its significance in drug development. Ongoing studies aim to address the challenges associated with its toxicological profile and pharmacokinetic behavior, paving the way for its potential use in clinical settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2209527-75-1)
A1230003
清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):168/221/354